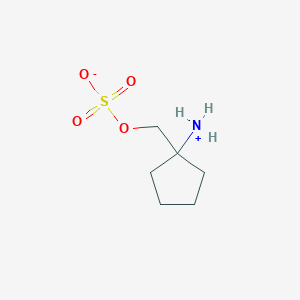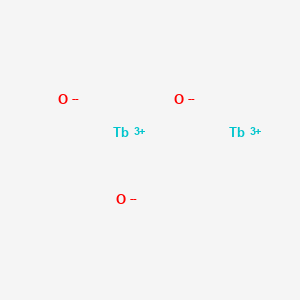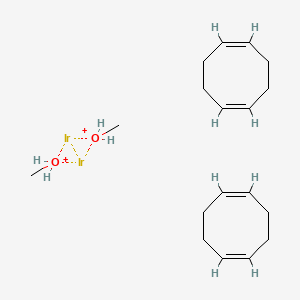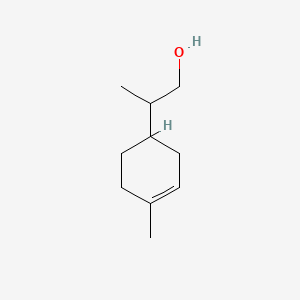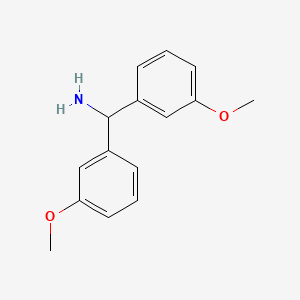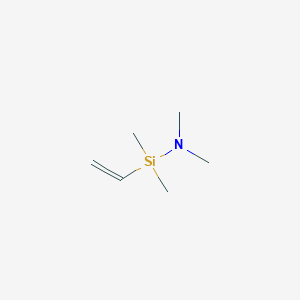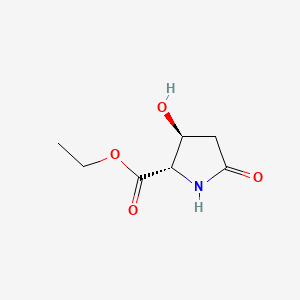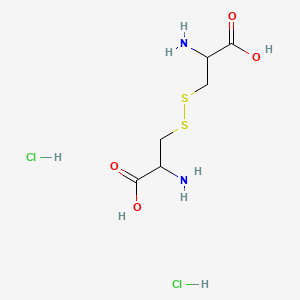
窒化マグネシウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium nitride, with the chemical formula Mg₃N₂, is an inorganic compound composed of magnesium and nitrogen. At room temperature and pressure, it appears as a greenish-yellow powder. This compound is known for its role in various chemical reactions and industrial applications due to its unique properties.
科学的研究の応用
Magnesium nitride has a wide range of applications in scientific research:
Catalyst: Used in the synthesis of boron nitride and other nitrides.
Optoelectronics: Due to its direct band gap, it is used in lasers, light-emitting diodes, and solar cells.
Thermal Conductivity: Applied in materials with high thermal conductivity.
Nanotechnology: Used in the preparation of nanomaterials and thin films.
作用機序
Target of Action
Magnesium Nitride (Mg₃N₂) primarily targets the formation of certain metal nitrides and non-metal nitrides . It has been applied to synthetic cubic boron nitride and to prepare materials with high thermal conductivity .
Mode of Action
The mode of action of Mg₃N₂ involves its interaction with its targets, leading to changes in their structure and properties. For instance, Mg₃N₂ clusters exhibit higher chemical activity . The internal electron transfers from 3s to 3p orbitals of the Mg atoms are more than those from 2s to 2p orbitals of the N atoms .
Biochemical Pathways
Mg₃N₂ affects the biochemical pathways involved in the synthesis of certain metal nitrides and non-metal nitrides . It plays a key role in the formation of synthetic cubic boron nitride and materials with high thermal conductivity .
Pharmacokinetics
It plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Result of Action
The result of Mg₃N₂’s action is the production of certain metal nitrides and non-metal nitrides . For example, it has been applied to produce synthetic cubic boron nitride and materials with high thermal conductivity . When Mg₃N₂ reacts with water, it forms a white precipitate, magnesium hydroxide, and releases ammonia gas .
Action Environment
The action of Mg₃N₂ can be influenced by environmental factors. For instance, the preparation of Mg₃N₂ nanoparticles, the properties of Mg₃N₂ crystals, and Mg₃N₂ clusters have been widely investigated . The growth of Mg₃N₂ thin films via atomic-nitrogen-assisted molecular beam epitaxy on various surfaces, such as silicon, sapphire, and gallium nitride surfaces, has been reported . The observed strong sensitivity of the nitride film to ambient conditions implies that a protective capping layer is required .
生化学分析
Biochemical Properties
Magnesium nitride plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of nitrides. For example, magnesium nitride can be used to synthesize cubic boron nitride, which has high thermal conductivity . The interaction between magnesium nitride and biomolecules typically involves the transfer of nitrogen atoms, which can then participate in further biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium nitride can change over time. The compound’s stability and degradation are important factors to consider. Magnesium nitride is known to be sensitive to ambient conditions, requiring protective measures to prevent degradation . Long-term studies have shown that magnesium nitride can have lasting effects on cellular function, particularly in in vitro and in vivo experiments.
準備方法
Synthetic Routes and Reaction Conditions: Magnesium nitride can be synthesized through several methods:
- Magnesium powder reacts with nitrogen gas at elevated temperatures (around 800°C) to form magnesium nitride:
Direct Reaction Method: 3Mg+N2→Mg3N2
Magnesium reacts with ammonia gas at approximately 700°C:Ammonia Reaction Method: 3Mg+2NH3→Mg3N2+3H2
Industrial Production Methods:
Nitrogen Plasma Flow: Magnesium reacts with nitrogen in a nitrogen plasma flow.
Magnesium Coil Explosion: Magnesium coils are exploded in a nitrogen atmosphere.
Low-Pressure Chemical Vapor Deposition: This method involves the reaction of magnesium with nitrogen under low pressure.
Self-Propagating High-Temperature Synthesis: This method utilizes the exothermic reaction of magnesium and nitrogen to sustain the reaction.
Nano Magnesium Nitride Synthesis: This involves the synthesis of nanometric-sized magnesium nitride particles using thermal plasma under atmospheric pressure.
Types of Reactions:
- Magnesium nitride reacts with water to produce magnesium hydroxide and ammonia gas:
Hydrolysis: Mg3N2+6H2O→3Mg(OH)2+2NH3
Oxidation: When magnesium is burned in air, magnesium nitride is formed along with magnesium oxide.
Thermal Decomposition: Magnesium nitride decomposes into magnesium and nitrogen gas at temperatures between 700°C and 1500°C.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Oxygen: Involved in oxidation reactions.
High Temperatures: Required for thermal decomposition and synthesis reactions.
Major Products:
Magnesium Hydroxide: Formed during hydrolysis.
Ammonia Gas: Also formed during hydrolysis.
Magnesium Oxide: Formed during oxidation.
類似化合物との比較
Magnesium nitride can be compared with other metal nitrides such as:
- Beryllium Nitride (Be₃N₂)
- Calcium Nitride (Ca₃N₂)
- Aluminium Nitride (AlN)
Uniqueness:
- Magnesium Nitride: Known for its catalytic properties and applications in optoelectronics.
- Beryllium Nitride: Less commonly used due to the toxicity of beryllium.
- Calcium Nitride: Used in the synthesis of other calcium compounds.
- Aluminium Nitride: Widely used in electronics due to its high thermal conductivity and electrical insulation properties .
Magnesium nitride stands out due to its unique combination of properties, making it valuable in various industrial and research applications.
特性
CAS番号 |
12057-71-5 |
|---|---|
分子式 |
C56H102Ir5O10 |
分子量 |
1896.5 g/mol |
IUPAC名 |
3-hydroxy-2,8-dimethyldec-3-en-5-one;6-hydroxy-9,9-dimethyldec-5-en-4-one;7-hydroxy-3,8-dimethyldec-6-en-5-one;5-hydroxy-6-methyloct-4-en-3-one;6-hydroxy-2,3,7-trimethyloct-5-en-4-one;iridium |
InChI |
InChI=1S/3C12H22O2.C11H20O2.C9H16O2.5Ir/c1-5-10(4)6-7-11(13)8-12(14)9(2)3;1-5-6-10(13)9-11(14)7-8-12(2,3)4;1-5-9(3)7-11(13)8-12(14)10(4)6-2;1-7(2)9(5)11(13)6-10(12)8(3)4;1-4-7(3)9(11)6-8(10)5-2;;;;;/h8-10,14H,5-7H2,1-4H3;9,14H,5-8H2,1-4H3;8-10,14H,5-7H2,1-4H3;6-9,12H,1-5H3;6-7,11H,4-5H2,1-3H3;;;;; |
InChIキー |
CIAIWZFGZVFVGX-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C=C(CCC(C)(C)C)O.CCC(C)CCC(=O)C=C(C(C)C)O.CCC(C)CC(=O)C=C(C(C)CC)O.CCC(C)C(=CC(=O)CC)O.CC(C)C(C)C(=O)C=C(C(C)C)O.[Ir].[Ir].[Ir].[Ir].[Ir] |
物理的記述 |
Beige powder; [Alfa Aesar MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


